1-BOC-4-BUTYLPIPERAZINE
Overview
Description
1-BOC-4-BUTYLPIPERAZINE is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a butyl group at the 4-position and a tert-butoxycarbonyl (BOC) group at the 1-position. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity .
Mechanism of Action
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s known that piperazine derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may have favorable pharmacokinetic properties .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-BOC-4-BUTYLPIPERAZINE can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with tert-butyl 1-piperazinecarboxylate. The reaction is typically carried out in the presence of a base such as N-benzyl-trimethylammonium hydroxide at room temperature without the use of a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-BOC-4-BUTYLPIPERAZINE undergoes various types of chemical reactions, including:
Substitution Reactions: The BOC group can be removed under acidic conditions, leading to the formation of 4-butylpiperazine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form corresponding amine derivatives.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the BOC group.
Bases: Such as N-benzyl-trimethylammonium hydroxide for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
4-Butylpiperazine: Formed after deprotection of the BOC group.
Aryl-substituted Piperazines: Formed through coupling reactions.
Scientific Research Applications
1-BOC-4-BUTYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-containing drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
1-BOC-PIPERAZINE: Similar structure but without the butyl group.
1-METHYLPIPERAZINE: Contains a methyl group instead of a butyl group.
4-AMINO-1-BOC-PIPERIDINE: Similar structure but with an amino group instead of a butyl group
Uniqueness
1-BOC-4-BUTYLPIPERAZINE is unique due to the presence of both the BOC protecting group and the butyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-butylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMVMZWKJDRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445442 | |
Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412293-87-9 | |
Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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